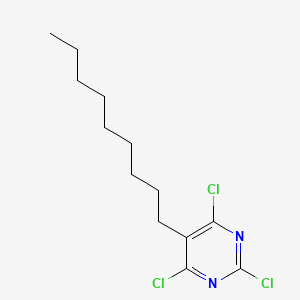
2,4,6-Trichloro-5-nonylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine,2,4,6-trichloro-5-nonyl- is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are essential components of nucleic acids, such as DNA and RNA. The compound Pyrimidine,2,4,6-trichloro-5-nonyl- is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a nonyl group at position 5. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine,2,4,6-trichloro-5-nonyl- typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The nonyl group can be introduced through a Friedel-Crafts alkylation reaction, where pyrimidine,2,4,6-trichloro- is reacted with nonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of Pyrimidine,2,4,6-trichloro-5-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is crucial to maintain product consistency and yield. Purification steps, such as distillation and recrystallization, are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine,2,4,6-trichloro-5-nonyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The nonyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the nonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Oxidation: Production of nonyl alcohol, nonyl aldehyde, or nonyl carboxylic acid.
Reduction: Formation of dechlorinated pyrimidine derivatives or modified nonyl groups.
Applications De Recherche Scientifique
Pyrimidine,2,4,6-trichloro-5-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrimidine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyrimidine,2,4,6-trichloro-5-nonyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s trichloro substitution pattern enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity, disrupt cellular processes, or interfere with nucleic acid functions. The nonyl group contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the nonyl group, making it less hydrophobic and less effective in membrane-associated applications.
2,4,6-Trichloro-5-methylpyrimidine: Contains a methyl group instead of a nonyl group, resulting in different reactivity and biological properties.
2,4,6-Trichloro-5-phenylpyrimidine: The phenyl group imparts different steric and electronic effects compared to the nonyl group.
Uniqueness
Pyrimidine,2,4,6-trichloro-5-nonyl- is unique due to its combination of trichloro substitution and a long nonyl chain. This structural feature enhances its reactivity and hydrophobicity, making it suitable for applications that require membrane interaction or specific chemical reactivity. The compound’s versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Propriétés
Numéro CAS |
14077-73-7 |
|---|---|
Formule moléculaire |
C13H19Cl3N2 |
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
2,4,6-trichloro-5-nonylpyrimidine |
InChI |
InChI=1S/C13H19Cl3N2/c1-2-3-4-5-6-7-8-9-10-11(14)17-13(16)18-12(10)15/h2-9H2,1H3 |
Clé InChI |
KVTJZGNCSHIZHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(N=C(N=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
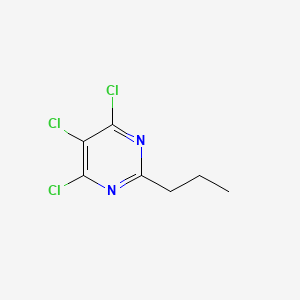
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)

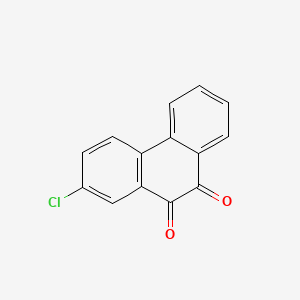
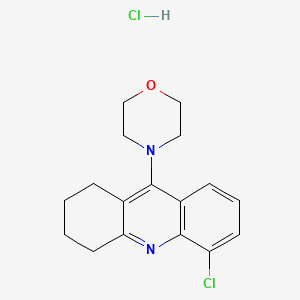
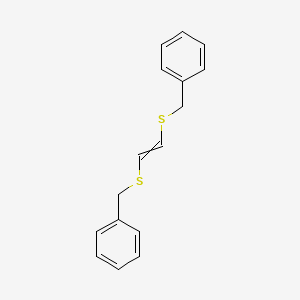


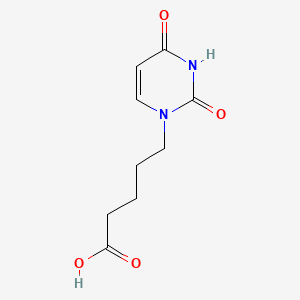
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
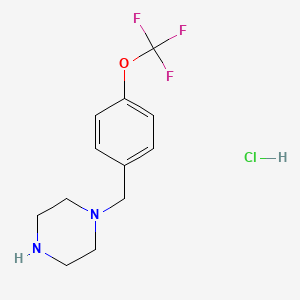
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
